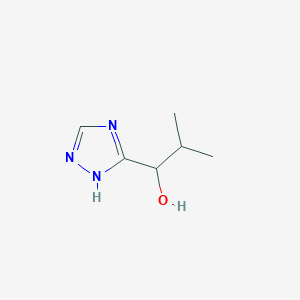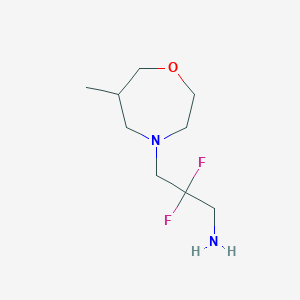
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is a fluorinated amine compound characterized by the presence of a difluoromethyl group and an oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and epoxides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the oxazepane ring can provide structural stability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-3-(3-methyl-1,4-oxazepan-4-yl)propan-1-amine
- 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
Uniqueness
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the specific positioning of the difluoromethyl group and the oxazepane ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of the difluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.
Propiedades
Fórmula molecular |
C9H18F2N2O |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
Clave InChI |
OGYZDPQOZLPMEX-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCOC1)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



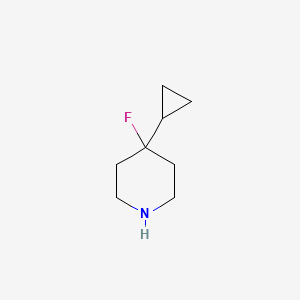
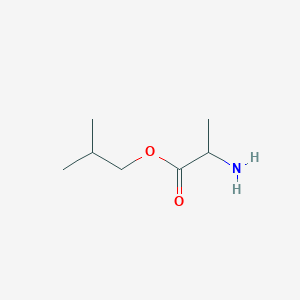
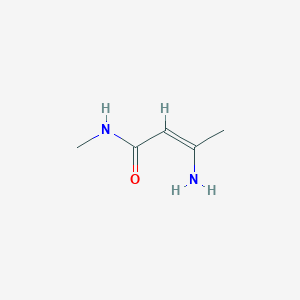

![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
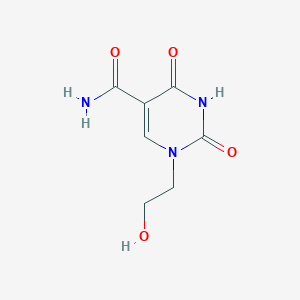
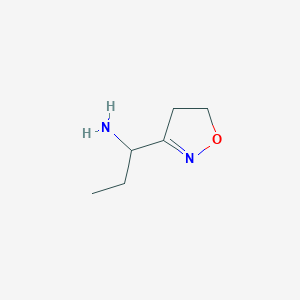
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
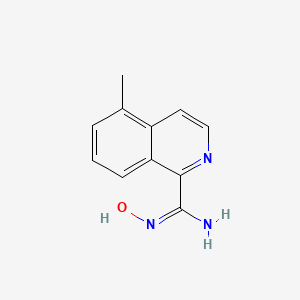
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
